molecular formula C10H11NO4 B555253 4-Carboxy-L-phenylalanine CAS No. 126109-42-0

4-Carboxy-L-phenylalanine

Cat. No.: B555253
CAS No.: 126109-42-0
M. Wt: 209.2 g/mol
InChI Key: YXDGRBPZVQPESQ-QMMMGPOBSA-N
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Description

4-Carboxy-L-phenylalanine is a synthetic amino acid derivative of L-phenylalanine, characterized by the addition of a carboxylic acid group at the para position of the benzene ring. This modification allows it to be used in various biochemical and structural biology studies, particularly in the investigation of protein-protein interactions and enzyme catalysis .

Mechanism of Action

Target of Action

4-Carboxy-L-phenylalanine is a compound utilized in the field of biochemistry and structural biology, particularly in the study of protein-protein interactions and enzyme catalysis . It is an analog of the amino acid L-phenylalanine with an additional carboxylic acid functional group . This compound can be incorporated into proteins in place of the native amino acid to investigate the role of phenylalanine residues in protein structure and function .

Mode of Action

This compound interacts with its targets, primarily enzymes such as carboxypeptidase A . Carboxypeptidase A is an enzyme that hydrolyzes peptide bonds in peptides and proteins in biological systems . The interaction of this compound with carboxypeptidase A results in changes in the dynamics, stability, and activity of the enzyme .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of aromatic amino acids . Studies involving this compound aim to understand how modifications to the side chains of amino acids affect these pathways . For instance, it has been shown that plants utilize a microbial-like phenylpyruvate pathway to produce phenylalanine, and flux through this route is increased when the entry point to the arogenate pathway is limiting .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the dynamics, stability, and activity of enzymes and other proteins . By modifying the side chains of amino acids, this compound can affect the structure and function of these proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH-sensitive delivery systems have been developed using carboxy-terminal phenylalanine-modified dendrimers, which show enhanced uptake into various cells, including T cells, under weak acidic conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

4-Carboxy-L-phenylalanine plays a crucial role in biochemical reactions, particularly in the study of enzyme dynamics, stability, and activity. This compound interacts with various enzymes and proteins, influencing their function and stability. For instance, modifications to the side chains of amino acids, such as the addition of a carboxyl group in this compound, can affect the dynamics and stability of enzymes and other proteins . This compound is also utilized in the design of novel peptides and proteins, where it can enhance biophysical characteristics and alter chemical properties .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that modifications to amino acids like this compound can impact the stability and activity of enzymes, which in turn can alter cellular metabolism and gene expression . Additionally, the incorporation of this compound into peptides and proteins can lead to changes in cell signaling pathways, potentially affecting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to enzymes and proteins, influencing their activity and stability. For instance, the addition of a carboxyl group to the phenyl ring of L-phenylalanine can alter the binding interactions with biomolecules, leading to changes in enzyme inhibition or activation . Furthermore, this compound can affect gene expression by modifying the stability and activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. For example, studies have shown that this compound can be stable under certain conditions, but its stability may decrease over time, leading to degradation and potential changes in its effects on cellular function . Long-term studies have also indicated that the incorporation of this compound into peptides and proteins can have lasting effects on cellular processes, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, this compound can enhance the stability and activity of enzymes and proteins, leading to beneficial effects on cellular processes . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be incorporated into the shikimate pathway and the L-phenylalanine branch pathways, where it can affect metabolic flux and metabolite levels . The presence of this compound can lead to changes in the expression of genes encoding rate-limiting enzymes, pushing more carbon flux toward the synthesis of L-phenylalanine and its derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, in yeast, the transport of L-phenylalanine is facilitated by permeases such as GAP1, BAP2, and AGP1 . These transporters play a crucial role in the uptake and distribution of this compound, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Studies have shown that phenylalanine ammonia-lyases, which are involved in the metabolism of phenylalanine derivatives, can localize to different subcellular compartments . For instance, some phenylalanine ammonia-lyases are found in the cytosol, while others are localized to the endoplasmic reticulum . The specific localization of this compound within cells can influence its interactions with enzymes and proteins, affecting its overall function and activity .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Carboxy-L-phenylalanine is unique due to the presence of the carboxyl group, which allows for specific interactions and modifications that are not possible with other similar compounds. This makes it particularly useful in studies involving protein engineering and the design of novel biomolecules .

Properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGRBPZVQPESQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4-Carboxy-L-phenylalanine into peptides affect their inhibitory activity against tyrosine kinases?

A: Research suggests that incorporating this compound at specific positions within peptide sequences can enhance their inhibitory activity against tyrosine kinases like pp60c-src. [] This enhancement is attributed to the additional interactions the carboxylic acid moiety can form within the catalytic region of the enzyme's active site. [] Specifically, the study demonstrated that a pentapeptide containing this compound exhibited stronger inhibition compared to an analogous peptide with L-phenylalanine in the same position. [] This highlights the importance of strategic structural modifications for optimizing the binding affinity and inhibitory potential of these peptides.

Q2: What synthetic approaches are available for incorporating this compound into peptides?

A: Efficient synthetic strategies often utilize a divergent approach starting from a common peptide intermediate. [] One method involves palladium-catalyzed carbonylation of a peptide containing 4-iodophenylalanine to introduce a formyl group, which is then oxidized to yield the desired this compound residue within the peptide sequence. [] This approach allows for the flexible synthesis of various peptide-based inhibitors containing this compound and its derivatives from a single intermediate.

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